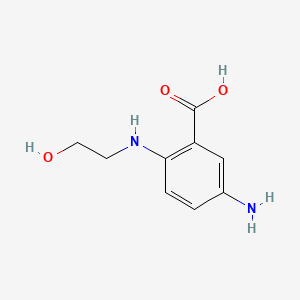

![molecular formula C6H8N4 B592531 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine CAS No. 1854-42-8](/img/structure/B592531.png)

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine

Overview

Description

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused pyrimidine and pyrrole rings, which contribute to its unique chemical properties and biological activities .

Mechanism of Action

Target of Action

The primary target of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine is the Ataxia telangiectasia and Rad3-related (ATR) kinase . ATR kinase is a key regulating protein within the DNA damage response (DDR), responsible for sensing replication stress (RS), and has been considered as a potential target for cancer therapy .

Mode of Action

The compound acts as an inhibitor of the ATR kinase . By inhibiting this kinase, the compound interferes with the DNA damage response pathway, potentially leading to the death of cancer cells .

Biochemical Pathways

The ATR kinase is part of the DNA damage response pathway. When this pathway is inhibited, it can lead to the accumulation of DNA damage in the cells, which can result in cell death, particularly in cancer cells that have a high rate of DNA replication .

Result of Action

The inhibition of the ATR kinase by this compound can lead to the accumulation of DNA damage in cells, potentially leading to cell death . This makes it a promising compound for the treatment of cancer.

Biochemical Analysis

Biochemical Properties

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including receptor-interacting protein kinase 1 (RIPK1) and ataxia telangiectasia and Rad3-related (ATR) kinase . The compound exhibits potent inhibitory activity against these enzymes, which are involved in necroptosis and DNA damage response pathways, respectively. The nature of these interactions involves binding to the allosteric pockets of the enzymes, leading to inhibition of their activity .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to reduce the phosphorylation levels of ATR and its downstream signaling proteins, thereby affecting the DNA damage response . Additionally, it exhibits anti-necroptotic activity in both human and mouse cellular assays by inhibiting RIPK1 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound acts as an inhibitor of RIPK1 and ATR kinase by binding to their allosteric pockets, which prevents their activation and subsequent signaling . This inhibition leads to a decrease in necroptosis and an impaired DNA damage response, respectively. The compound’s ability to modulate gene expression and enzyme activity at the molecular level is central to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied to understand its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound maintains its inhibitory activity over extended periods, although its potency may decrease due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of necroptosis and DNA damage response pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent inhibition of RIPK1 and ATR kinase . At lower doses, the compound effectively inhibits these enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and cellular stress .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate necroptosis and DNA damage response pathways . The compound’s effects on metabolic flux and metabolite levels have been studied to understand its impact on cellular metabolism. It has been shown to modulate the activity of key enzymes involved in these pathways, leading to changes in metabolite levels and metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its inhibitory effects . Studies have shown that the compound accumulates in specific tissues, which may enhance its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical to its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals play a role in its localization, ensuring that the compound reaches its intended sites of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

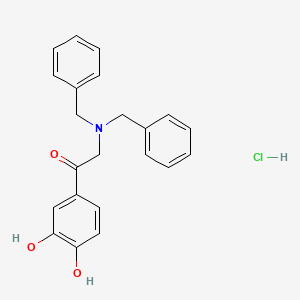

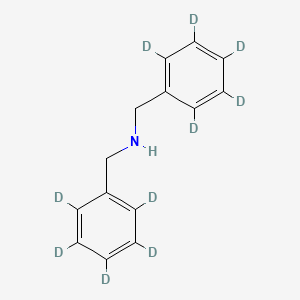

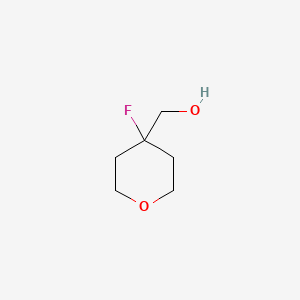

The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the treatment of phenolic compounds with methyl 4-bromobutanoate, followed by reactions with methylmagnesium bromide, and subsequent cyclization steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions might involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted pyrrolo[3,4-d]pyrimidine derivatives .

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an inhibitor of specific enzymes and pathways.

Comparison with Similar Compounds

Similar Compounds

2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: This compound shares a similar core structure but with different substituents, leading to variations in its chemical and biological properties.

Pyrrolopyrazine derivatives: These compounds also contain fused pyrrole and pyrazine rings and exhibit a range of biological activities, including antimicrobial and kinase inhibitory properties.

Uniqueness

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine is unique due to its specific inhibition of ATR kinase, making it a promising candidate for targeted cancer therapies. Its structural features allow for selective binding to the active site of ATR kinase, distinguishing it from other similar compounds .

Properties

IUPAC Name |

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c7-6-4-1-8-2-5(4)9-3-10-6/h3,8H,1-2H2,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYHIELCNXQLGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)N=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652073 | |

| Record name | 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1854-42-8 | |

| Record name | 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,4S)-N-[(2S)-1-[[(2S)-1-[[(1R,2S)-3-cyclohexyl-1-[(5S)-3-ethyl-2-oxo-1,3-oxazolidin-5-yl]-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3,4-dihydroxypyrrolidine-1-carboxamide](/img/structure/B592453.png)

![(1S)-2-(Pyrimidin-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B592464.png)

![Disodium;[6-chloro-2-(6-chloro-7-methyl-3-sulfonatooxy-1-benzothiophen-2-yl)-7-methyl-1-benzothiophen-3-yl] sulfate](/img/structure/B592471.png)